Cas no 1204296-20-7 (dibromo-1,3-thiazole-4-carboxamide)
dibromo-1,3-thiazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2,5-dibromothiazole-4-carboxamide
- 2,5-dibromo-1,3-thiazole-4-carboxamide
- dibromo-1,3-thiazole-4-carboxamide
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- MDL: MFCD16653242
- Inchi: 1S/C4H2Br2N2OS/c5-2-1(3(7)9)8-4(6)10-2/h(H2,7,9)
- InChI Key: QAQGMIOROLDSIF-UHFFFAOYSA-N
- SMILES: BrC1=C(C(N)=O)N=C(S1)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 156
- XLogP3: 2.2
- Topological Polar Surface Area: 84.2
dibromo-1,3-thiazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-237341-0.05g |
dibromo-1,3-thiazole-4-carboxamide |
1204296-20-7 | 95% | 0.05g |
$647.0 | 2024-06-19 | |
| Enamine | EN300-237341-0.1g |
dibromo-1,3-thiazole-4-carboxamide |
1204296-20-7 | 95% | 0.1g |
$678.0 | 2024-06-19 | |
| Enamine | EN300-237341-0.25g |
dibromo-1,3-thiazole-4-carboxamide |
1204296-20-7 | 95% | 0.25g |
$708.0 | 2024-06-19 | |
| Enamine | EN300-237341-0.5g |
dibromo-1,3-thiazole-4-carboxamide |
1204296-20-7 | 95% | 0.5g |
$739.0 | 2024-06-19 | |
| Enamine | EN300-237341-1.0g |
dibromo-1,3-thiazole-4-carboxamide |
1204296-20-7 | 95% | 1.0g |
$770.0 | 2024-06-19 | |
| Enamine | EN300-237341-2.5g |
dibromo-1,3-thiazole-4-carboxamide |
1204296-20-7 | 95% | 2.5g |
$1509.0 | 2024-06-19 | |
| Enamine | EN300-237341-5.0g |
dibromo-1,3-thiazole-4-carboxamide |
1204296-20-7 | 95% | 5.0g |
$2235.0 | 2024-06-19 | |
| Enamine | EN300-237341-10.0g |
dibromo-1,3-thiazole-4-carboxamide |
1204296-20-7 | 95% | 10.0g |
$3315.0 | 2024-06-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050491-1g |
2,5-Dibromo-1,3-thiazole-4-carboxamide |
1204296-20-7 | 95% | 1g |
¥3808.0 | 2023-04-05 | |
| Enamine | EN300-237341-1g |
dibromo-1,3-thiazole-4-carboxamide |
1204296-20-7 | 1g |
$770.0 | 2023-09-15 |
dibromo-1,3-thiazole-4-carboxamide Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on dibromo-1,3-thiazole-4-carboxamide
Dibromo-1,3-Thiazole-4-Carboxamide (CAS No. 1204296-20-7): An Overview of Its Structure, Properties, and Applications
Dibromo-1,3-thiazole-4-carboxamide (CAS No. 1204296-20-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound, including its chemical structure, physical and chemical properties, synthesis methods, and recent applications in research and development.
Chemical Structure and Properties
Dibromo-1,3-thiazole-4-carboxamide is a brominated derivative of thiazole carboxamide. The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, imparts significant stability and reactivity to the molecule. The presence of two bromine atoms at specific positions on the thiazole ring further enhances its chemical versatility and biological activity. The molecular formula of dibromo-1,3-thiazole-4-carboxamide is C5H3Br2N2O2S, with a molecular weight of approximately 315.95 g/mol.
The compound exhibits several notable physical properties. It is a white to off-white solid at room temperature and is sparingly soluble in water but readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. These solubility characteristics make it suitable for various experimental conditions in both laboratory and industrial settings.
Synthesis Methods
The synthesis of dibromo-1,3-thiazole-4-carboxamide can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 1,3-thiazole-4-carboxylic acid with bromine in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically proceeds via an electrophilic substitution mechanism, leading to the formation of the dibrominated product.
An alternative approach involves the condensation of 1,3-thiazole-4-carbaldehyde with bromine followed by amidation with ammonia or an amine derivative. This method offers greater control over the regioselectivity of bromination and can be optimized to achieve high yields of the desired product.
Biological Activities and Applications
Dibromo-1,3-thiazole-4-carboxamide has been extensively studied for its potential biological activities. Recent research has highlighted its antimicrobial properties against a range of bacterial and fungal pathogens. Studies have shown that the compound exhibits significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as on Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
In addition to its antimicrobial activity, dibromo-1,3-thiazole-4-carboxamide has shown promise as an antiviral agent. Research conducted by a team at the University of California demonstrated that the compound effectively inhibits the replication of influenza A virus in vitro. The mechanism of action appears to involve interference with viral protein synthesis, making it a potential lead compound for the development of novel antiviral therapies.
The compound has also been investigated for its anticancer properties. Studies have reported that dibromo-1,3-thiazole-4-carboxamide exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying its anticancer activity is not yet fully understood but may involve induction of apoptosis through mitochondrial dysfunction.
Dibromo-1,3-thiazole-4-carboxamide has found applications beyond medicinal chemistry. In materials science, it has been used as a building block for the synthesis of functional polymers and supramolecular assemblies. Its ability to form stable complexes with metal ions makes it useful in the development of coordination polymers with tunable properties for applications in catalysis and sensing.
Current Research Trends
The ongoing research on dibromo-1,3-thiazole-4-carboxamide is focused on optimizing its biological activities through structural modifications and exploring new applications in interdisciplinary fields. For instance, researchers at Harvard University are investigating the use of thiazole derivatives as photovoltaic materials due to their favorable electronic properties.
In the pharmaceutical industry, there is growing interest in developing thiazole-based compounds as potent inhibitors of specific enzymes involved in disease pathways. A recent study published in the Journal of Medicinal Chemistry reported the design and synthesis of thiazole carboxamides that selectively inhibit histone deacetylases (HDACs), which are implicated in various cancers and neurodegenerative disorders.
Conclusion
Dibromo-1,3-thiazole-4-carboxamide (CAS No. 1204296-20-7) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, materials science, and beyond. Its unique chemical structure endows it with valuable physical properties and biological activities that make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and technological innovation.
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